Superior Potency Against Wild-Type BCR-ABL in Cellular Proliferation Assays Versus Imatinib
In head-to-head proliferation assays using KBM5 and KBM7 CML cell lines, nilotinib hydrochloride dihydrate demonstrated markedly superior potency compared to imatinib . Specifically, in KBM5 cells, the average IC50 for nilotinib was 11.3 nM, while imatinib required 480.5 nM to achieve the same effect, representing a 42.5-fold difference in potency . This enhanced potency is consistent with biochemical IC50 values against wild-type BCR-ABL, where nilotinib exhibits IC50 values of 13–30 nM compared to 260 nM for imatinib in Ba/F3 cell models [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 11.3 nM (KBM5 cells); 4.3 nM (KBM7 cells) |
| Comparator Or Baseline | Imatinib: 480.5 nM (KBM5 cells); 259.0 nM (KBM7 cells) |
| Quantified Difference | 42.5-fold more potent (KBM5); 60.2-fold more potent (KBM7) |
| Conditions | KBM5 and KBM7 human CML cell line proliferation assays |
Why This Matters
This ~40- to 60-fold potency advantage is critical for experiments requiring robust BCR-ABL inhibition at low nanomolar concentrations, particularly in imatinib-resistant models.
- [1] O'Hare T, et al. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Res. 2005;65(11):4500-4505. View Source
